Technical Guide: Structural & Analytical Profiling of Nicardipine Related Compound 2
Technical Guide: Structural & Analytical Profiling of Nicardipine Related Compound 2
The following technical guide details the structural elucidation, formation mechanism, and analytical profiling of Nicardipine Related Compound 2 .
Based on the specific Chemical Abstracts Service (CAS) registry and vendor nomenclature, this guide identifies "Related Compound 2" as 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (CAS 64603-72-1).[1] This compound represents a critical "double-degradation" impurity involving both oxidative aromatization and ester hydrolysis .[1]
Executive Summary
In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is critical due to the class's susceptibility to photo-oxidation and hydrolytic degradation.[1] Nicardipine Related Compound 2 (CAS 64603-72-1) is a significant degradation product that serves as a marker for improper storage (oxidation) and pH instability (hydrolysis).[1]
Unlike the primary pharmacopoeial impurities—such as USP Related Compound A (the dihydropyridine monoacid) or USP Related Compound B (the pyridine analog)—Related Compound 2 represents a terminal degradation state where the dihydropyridine ring has aromatized to a pyridine ring and the labile benzyl-methyl-amino-ethyl ester side chain has been hydrolyzed.[1]
Chemical Identity & Structural Elucidation[1]
The structural transition from the Active Pharmaceutical Ingredient (API) to Related Compound 2 involves the loss of chirality and the cleavage of the pharmacophore's side chain.[1]
| Feature | Nicardipine HCl (API) | Related Compound 2 (Impurity) |
| CAS Number | 54527-84-3 | 64603-72-1 |
| IUPAC Name | 2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
| Molecular Formula | C₂₆H₂₉N₃O₆[1][2] · HCl | C₁₆H₁₄N₂O₆ |
| Molecular Weight | 515.99 g/mol | 330.29 g/mol |
| Core Structure | 1,4-Dihydropyridine (Non-aromatic) | Pyridine (Aromatic) |
| Chirality | Chiral Center at C4 | Achiral (Planar) |
Structural Criticality[1]
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Aromatization: The oxidation of the 1,4-DHP ring to a pyridine ring eliminates the C4 stereocenter, rendering the molecule planar. This drastically alters the UV absorption profile, creating a bathochromic shift (red shift) typical of extended conjugation.[1]
-
Side Chain Cleavage: The loss of the bulky 2-[benzyl(methyl)amino]ethyl group reduces lipophilicity significantly, altering the retention time (RT) in Reverse Phase HPLC (RP-HPLC) to elute earlier than the parent drug.[1]
Formation Mechanism & Pathway Analysis[1]
The formation of Related Compound 2 is a multi-step process. It can proceed via two distinct pathways depending on the stress conditions (oxidative stress vs. hydrolytic stress).[1]
Pathway Logic[1]
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Pathway A (Oxidation First): Nicardipine is photo-oxidized to Dehydronicardipine (USP Related Compound B).[1] Subsequent hydrolysis of the side-chain ester yields Related Compound 2.[1]
-
Pathway B (Hydrolysis First): Nicardipine undergoes hydrolysis to form the DHP-Monoacid (USP Related Compound A).[1] Subsequent oxidation yields Related Compound 2.[1]
Pathway A is the thermodynamically dominant route in formulation stability studies because the pyridine ring (Dehydronicardipine) is highly stable, and the ester bond becomes more susceptible to hydrolysis once the ring is aromatized.[1]
Figure 1: Dual degradation pathways leading to Nicardipine Related Compound 2.[1] The path via Dehydronicardipine (top) is the primary degradation route under photolytic conditions.[1]
Analytical Characterization Protocols
To isolate and quantify Related Compound 2, researchers must utilize a stability-indicating method capable of resolving the acidic impurity from the basic parent and the neutral pyridine analog.
High-Performance Liquid Chromatography (HPLC)
Because Related Compound 2 contains a free carboxylic acid, its retention is highly pH-dependent.[1] A buffered mobile phase is strictly required to suppress ionization and ensure peak symmetry.[1]
Methodology:
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).[1]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.5 with Phosphoric Acid.
-
Why pH 3.5? This pH is below the pKa of the carboxylic acid (~4.5), keeping Related Compound 2 protonated (neutral) to increase retention on the C18 column.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient Program:
-
Detection: UV at 237 nm (Isosbestic point) or 254 nm (Aromatic region).[1]
-
Note: Related Compound 2 has higher absorbance at 254 nm than the parent DHP due to the aromatic pyridine ring.[1]
-
Mass Spectrometry (LC-MS/MS) Fragmentation
For structural confirmation, electrospray ionization (ESI) in positive mode is standard.[1]
-
Parent Ion: [M+H]⁺ = 331.3 m/z.[1]
-
Key Fragment Ions:
NMR Spectroscopy Distinctions
Nuclear Magnetic Resonance (NMR) provides definitive proof of the "Related Compound 2" structure versus the parent.[1]
| Signal | Nicardipine (API) | Related Compound 2 | Interpretation |
| C4-H Proton | Singlet at ~5.0 ppm | Absent | The C4 proton is lost during aromatization.[1] |
| NH Proton | Broad singlet at ~9.0 ppm | Absent | The DHP NH is lost during aromatization.[1] |
| Ring Methyls | ~2.3 ppm | ~2.5 - 2.7 ppm | Downfield shift due to aromatic ring current.[1] |
| Side Chain | Multiplets (3.0 - 4.5 ppm) | Absent | The benzyl-methyl-amino-ethyl signals disappear completely.[1] |
Toxicology & Control Strategy (QSAR)
Toxicological Concern
While Nicardipine is a calcium channel blocker, the aromatized pyridine derivatives (like Related Compound 2) generally lose calcium channel blocking activity due to the flattening of the boat conformation required for receptor binding.[1] However, the nitro-aromatic moiety remains a structural alert for potential genotoxicity (though many nitro-pyridines are cleared).[1]
Control Limits
In the absence of specific toxicological data, Related Compound 2 is treated as a standard degradation product.[1]
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (per ICH Q3B guidelines).[1]
Synthesis of Reference Standard
To validate analytical methods, Related Compound 2 must be synthesized or purchased.[1]
Synthetic Protocol (Laboratory Scale):
-
Step 1 (Oxidation): Reflux Nicardipine with Sodium Nitrite (NaNO₂) in Acetic Acid or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane to generate Dehydronicardipine.[1]
-
Step 2 (Hydrolysis): Treat Dehydronicardipine with 1N Sodium Hydroxide (NaOH) in Methanol at 60°C for 2 hours.
-
Purification: Acidify to pH 3.0 to precipitate the carboxylic acid. Recrystallize from Ethanol.[1]
References
-
Axios Research. (n.d.).[1] Nicardipine Related Compound 2 - CAS 64603-72-1.[1][6] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1][7] Eur.). (2024).[1] Nicardipine Hydrochloride Monograph. 11th Edition. Strasbourg: EDQM.[1]
-
United States Pharmacopeia (USP). (2024).[1] Nicardipine Hydrochloride: Related Compounds. USP-NF 2024.[1] Rockville, MD: USP Convention.[1]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition.[1] Informa Healthcare.[1] (Context: Oxidative aromatization mechanisms of DHPs).
-
ICH Expert Working Group. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Retrieved from [Link]
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- 5. protocols.io [protocols.io]
- 6. Nicardipine Related Compound 2 - CAS - 64603-72-1 | Axios Research [axios-research.com]
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